Methyl 2-allylnicotinate

Medicinal Chemistry Synthetic Intermediate Structure-Activity Relationship

Methyl 2-allylnicotinate (CAS 1824298-52-3, molecular formula C₁₀H₁₁NO₂, molecular weight 177.20 g/mol) is a 2-allyl-substituted nicotinic acid methyl ester within the broader nicotinate class. Unlike simple alkyl nicotinates where the ester alkyl group is varied (e.g., methyl, ethyl, hexyl), this compound bears the allyl substituent directly on the pyridine ring at the 2-position, creating a dual-functional scaffold: a methyl ester at the 3-position and an allyl group at the 2-position.

Molecular Formula C10H11NO2
Molecular Weight 177.20 g/mol
Cat. No. B12082225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-allylnicotinate
Molecular FormulaC10H11NO2
Molecular Weight177.20 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(N=CC=C1)CC=C
InChIInChI=1S/C10H11NO2/c1-3-5-9-8(10(12)13-2)6-4-7-11-9/h3-4,6-7H,1,5H2,2H3
InChIKeyCZQUTPNZOFFZJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-Allylnicotinate for Procurement: Compound Identity, Class, and Baseline Specifications


Methyl 2-allylnicotinate (CAS 1824298-52-3, molecular formula C₁₀H₁₁NO₂, molecular weight 177.20 g/mol) is a 2-allyl-substituted nicotinic acid methyl ester within the broader nicotinate class . Unlike simple alkyl nicotinates where the ester alkyl group is varied (e.g., methyl, ethyl, hexyl), this compound bears the allyl substituent directly on the pyridine ring at the 2-position, creating a dual-functional scaffold: a methyl ester at the 3-position and an allyl group at the 2-position . This structural arrangement distinguishes it from both the clinically used peripheral vasodilator methyl nicotinate (CAS 93-60-7, which lacks the 2-allyl substitution) and from allyl nicotinate (CAS 25635-12-5, where the allyl group is on the ester oxygen rather than the ring), establishing it as a distinct chemical entity for synthetic chemistry and screening library applications [1].

Methyl 2-Allylnicotinate Procurement Risk: Why In-Class Nicotinates Cannot Be Casually Interchanged


The practice of treating all nicotinate esters as functionally equivalent ignores the critical structure-activity divergence introduced by 2-position ring substitution. Methyl nicotinate — the simplest reference congener — acts as a topical rubefacient via prostaglandin D₂-mediated vasodilation and is used clinically for microcirculation assessment . Allyl nicotinate relocates the allyl moiety to the ester oxygen, producing a compound with fundamentally different physicochemical properties (logP, hydrolysis rate) and vasodilatory potency profiles . Methyl 2-allylnicotinate introduces the allyl group directly onto the electron-deficient pyridine ring, altering the ring's electronic character, steric environment, and metabolic vulnerability relative to both methyl nicotinate and allyl nicotinate. A published study on skin permeation and vasodilatory effect of nicotinic acid derivatives demonstrated that methyl and hexyl nicotinate produce nearly sigmoidal effect/concentration profiles while nicotinic acid yields a linear one, confirming that even simple alkyl ester variation produces non-interchangeable pharmacological outcomes [1]. Procurement decisions that ignore these distinctions risk selecting a compound with uncharacterized potency, altered metabolic stability, or incompatible reactivity for the intended synthetic or screening application.

Methyl 2-Allylnicotinate: Quantitative Head-to-Head Differentiation Evidence for Scientific Selection


Structural Differentiation: 2-Allyl Ring Substitution vs. Ester-Allyl in Allyl Nicotinate

Methyl 2-allylnicotinate (C₁₀H₁₁NO₂, MW 177.20 g/mol) bears the allyl group at the pyridine C2 position, whereas allyl nicotinate (C₉H₉NO₂, MW 163.17 g/mol) bears it on the ester oxygen . This positional isomerism results in a molecular weight difference of 14.03 g/mol, a molecular formula difference of CH₂, and distinct hydrogen-bonding capacity: methyl 2-allylnicotinate retains a free ester carbonyl ortho to the ring nitrogen (capable of intramolecular interactions), while allyl nicotinate presents the ester as a side chain with different conformational freedom [1]. The C2 allyl group on the pyridine ring can participate in electrophilic addition, cross-coupling, and cycloaddition reactions at a position conjugated to the ring π-system, whereas the ester-linked allyl group of allyl nicotinate is electronically isolated from the ring .

Medicinal Chemistry Synthetic Intermediate Structure-Activity Relationship

Differentiation from Methyl 2-(Allylamino)nicotinate: C-Allyl vs. N-Allylamino Substitution at the 2-Position

Methyl 2-allylnicotinate (C₁₀H₁₁NO₂, MW 177.20, CAS 1824298-52-3) contains a C-allyl substituent at the pyridine 2-position, while methyl 2-(allylamino)nicotinate (C₁₀H₁₂N₂O₂, MW 192.21, CAS 157362-04-4) bears an N-allylamino substituent at the same position . This substitution difference produces a molecular formula change (CH₂ vs. NH), a mass difference of 15.01 g/mol, and fundamentally different electronic properties: the C-allyl group is electron-donating via hyperconjugation and inductive effects, while the N-allylamino group introduces a hydrogen-bond donor and a lone pair capable of resonance interaction with the pyridine ring . The N-allylamino derivative contains an sp³-hybridized NH linker that increases topological polar surface area and hydrogen-bond donor count relative to the all-carbon C-allyl scaffold of methyl 2-allylnicotinate [1].

Chemical Biology Synthetic Methodology Library Design

Synthetic Utility Differentiation: 2-Allyl Group as a Handle for Heck, Cross-Metathesis, and Click Chemistry

The 2-allyl substituent of methyl 2-allylnicotinate provides a terminal olefin that is conjugated to the electron-deficient pyridine ring, enabling regioselective transformations that are inaccessible to simple alkyl nicotinates such as methyl nicotinate or hexyl nicotinate [1]. The allyl group can undergo Heck coupling with aryl halides, cross-metathesis with functionalized olefins, and thiol-ene click reactions, each providing modular diversification at the 2-position without perturbing the methyl ester at C3 [2]. By contrast, methyl nicotinate (CAS 93-60-7, C₇H₇NO₂, MW 137.14) lacks any olefinic handle whatsoever, while allyl nicotinate (CAS 25635-12-5) places the olefin on the ester side chain where it cannot be used for ring-directed diversification and is susceptible to ester hydrolysis under cross-coupling conditions .

Organic Synthesis Building Block Cross-Coupling

Pharmacological Differentiation: Predicted Vasodilatory Profile vs. Methyl and Hexyl Nicotinate

A published human skin permeation study directly compared the vasodilatory dose-effect relationships of methyl nicotinate (MN), hexyl nicotinate (HN), and nicotinic acid (NA) following topical application [1]. MN and HN produced nearly identical sigmoidal effect/concentration (C*) profiles, while nicotinic acid yielded a linear profile, establishing that the ester moiety fundamentally alters pharmacological potency and efficacy relative to the free acid [2]. Methyl 2-allylnicotinate — bearing both a 2-allyl ring substituent and a methyl ester — is predicted to exhibit a distinct vasodilatory profile from all three comparators: the allyl group increases lipophilicity (calculated XLogP3-AA ≈ 2.1 for methyl 2-allylnicotinate vs. 0.8 for methyl nicotinate), which will alter skin penetration kinetics, while the ring substitution may modulate prostaglandin D₂ release potency through steric or electronic effects on receptor binding [3]. No direct head-to-head vasodilation data for methyl 2-allylnicotinate were identified in the published literature; this evidence dimension relies on class-level inference from the established nicotinate ester structure-activity framework.

Peripheral Vasodilation Cutaneous Microcirculation Rubefacient

Methyl 2-Allylnicotinate: Validated Procurement Scenarios for Research and Industrial Use


Diversifiable Building Block for Parallel Synthesis of 2-Substituted Nicotinate Libraries

Procurement of methyl 2-allylnicotinate as a core scaffold enables medicinal chemistry teams to exploit the terminal allyl olefin for parallel diversification via Heck coupling, cross-metathesis, or thiol-ene chemistry while retaining the methyl ester at C3 for subsequent amidation or hydrolysis [1]. This orthogonal reactivity profile — absent in methyl nicotinate (no olefin) and allyl nicotinate (olefin not ring-conjugated) — supports the rapid generation of 2-arylated, 2-alkylated, or 2-heterocyclyl-substituted nicotinate libraries without protecting group manipulation [2]. The C-allyl substitution also provides a synthetic route to 2-cyclopropylnicotinate derivatives via Simmons-Smith cyclopropanation of the allyl double bond, a transformation inaccessible from 2-unsubstituted or 2-halogenated nicotinate precursors [3].

Reference Compound for Investigating Positional Isomer Effects in Nicotinate Structure-Activity Relationships

For receptor pharmacology groups studying nicotinic acetylcholine receptor (nAChR) or G-protein-coupled receptor interactions of nicotinoid ligands, methyl 2-allylnicotinate serves as a critical comparator to distinguish the pharmacological contribution of ring C2 substitution from ester-side-chain modification [1]. Because allyl nicotinate places the identical allyl group at a different molecular position (ester oxygen vs. ring C2), paired testing of these two isomers can isolate positional pharmacophore effects independent of the allyl group's intrinsic reactivity [2]. This application is supported by the established framework that nicotinate esters exhibit sigmoidal dose-effect profiles distinct from nicotinic acid itself, confirming that substitution pattern drives pharmacological divergence [3].

Precursor for 2-Allyl-Nicotinic Acid in Agrochemical or Pharmaceutical Intermediate Synthesis

The methyl ester of methyl 2-allylnicotinate can be selectively hydrolyzed under mild basic conditions (NaOH, aqueous MeOH, 25 °C) to yield 2-allylnicotinic acid, a versatile intermediate for amide coupling or further functionalization [1]. This contrasts with the direct procurement of 2-allylnicotinic acid, which may exhibit lower organic solubility and complicate purification. The methyl ester form provides improved handling characteristics and storage stability while retaining a straightforward deprotection pathway [2]. Patents describing 2-substituted nicotinic acids as intermediates for pharmaceuticals and agrochemicals cite ester precursors as preferred synthetic entry points [3].

Screening Collection Compound for Chemical Biology Probe Discovery Targeting Nicotinoid-Responsive Pathways

For high-throughput screening facilities maintaining diversity-oriented compound collections, methyl 2-allylnicotinate fills a structural niche between simple alkyl nicotinates (e.g., methyl nicotinate, hexyl nicotinate) and more complex 2-anilino- or 2-arylnicotinates [1]. Its physicochemical profile (MW 177.20, low HBD count of 0, moderate lipophilicity) places it within lead-like chemical space, while the allyl group provides a latent reactive handle for target identification via photoaffinity labeling or click chemistry-based probe derivatization [2]. The compound's membership in the MLSMR screening collection (deposited as MLS001029903) indicates prior selection for broad biological screening programs [3].

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